2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound “2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic molecule that contains an imidazole ring and a pyridine ring, both of which are common structures in many biologically active compounds. The presence of the boron-containing dioxaborolane group suggests that this compound might be used in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds in organic synthesis .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis and Characterization : Imidazo[1,2-a]pyridine derivatives, including those similar to the specified compound, have been synthesized and characterized, revealing their importance in chemical fields as core fragments of various drug molecules. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a related compound, was accomplished through coupling reactions, demonstrating the feasibility of complex synthesis involving imidazole and pyridine derivatives (Chen et al., 2021).
Crystal Structure and DFT Studies : Studies involving compounds with structural similarities, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have provided insights into the crystal structure and molecular dynamics of such compounds. These investigations enhance understanding of the molecular properties through techniques like X-ray diffraction and Density Functional Theory (DFT) (Liao et al., 2022).
Molecular Electrostatic Potential Analysis : Research on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which share functional groups with the specified compound, includes DFT analysis to investigate molecular electrostatic potential and physicochemical properties. This type of study provides a deeper understanding of the electronic properties and stability of such compounds (Huang et al., 2021).
Molecular Orbital Analysis and Reactivity Studies
Frontier Molecular Orbital (FMO) Analysis : Research into the vibrational properties of similar compounds, such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, includes FMO analysis to understand charge transfer interactions. This type of research contributes to knowledge about the reactivity and potential applications of these compounds in various fields (Chen et al., 2021).
Reactivity and Stability Assessments : The study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of the specified compound, helps in understanding structural differences and their impact on chemical reactivity and stability. Such assessments are crucial for predicting the behavior of these compounds in various reactions and applications (Sopková-de Oliveira Santos et al., 2003).
Applications in Medicinal Chemistry
- Pharmaceutical Intermediates : Compounds like 3-pyrimidinylpyrazolo[1,5-a]pyridine, synthesized through Suzuki coupling involving similar dioxaborolane groups, demonstrate the utility of such compounds as intermediates in the synthesis of medicinally important compounds. This highlights the potential application of the specified compound in pharmaceutical research and development (Bethel et al., 2012).
Properties
IUPAC Name |
2-imidazol-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(17-11)18-9-8-16-10-18/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHFJLOSGQKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671311 | |
Record name | 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163706-77-1 | |
Record name | 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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